3,4-Dibromomandelic acid
Description
3,4-Dibromomandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a carboxylic acid group attached to the alpha carbon. It is a white to pale beige solid that is slightly soluble in DMSO and methanol .
Properties
Molecular Formula |
C8H6Br2O3 |
|---|---|
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-(3,4-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
ABEPIWZEQURMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromomandelic acid can be synthesized through the bromination of mandelic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods: Industrial production of 3,4-Dibromomandelic acid may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Oxidative Decarboxylation
Mandelic acid derivatives undergo oxidative decarboxylation to yield aldehydes or quinones. For 3,4-dibromomandelic acid:
-
Mechanism : Two-electron oxidation forms an o-quinone intermediate (via α-keto acid), followed by CO₂ elimination. Bromine substituents likely stabilize the transition state through electron-withdrawing effects.
-
Product : 3,4-Dibromobenzaldehyde or its quinone derivative, depending on reaction conditions .
Key Factors :
-
pH-dependent stability of intermediates (e.g., quinone methides).
-
Bromine’s electron-withdrawing nature accelerates decarboxylation compared to non-halogenated analogs .
Esterification and Amidation
The carboxylic acid group can react with alcohols or amines:
-
Esterification :
Catalysts: Acidic (H₂SO₄) or enzymatic conditions. -
Amidation :
Activators: DCC (dicyclohexylcarbodiimide) or EDC .
Challenges : Steric hindrance from bromine atoms may reduce reaction rates.
Nucleophilic Aromatic Substitution
The 3,4-dibromo aromatic ring is primed for substitution:
-
Reagents : Strong nucleophiles (e.g., hydroxide, amines).
-
Example :
Regioselectivity depends on ring electronics; bromine’s meta-directing nature favors substitution at specific positions .
Metal-Catalyzed Coupling Reactions
The bromine atoms enable cross-coupling:
-
Suzuki Reaction :
-
Buchwald-Hartwig Amination :
Introduces nitrogen-containing groups under palladium catalysis .
Hydrolysis and Rearrangement
Under basic or acidic conditions:
-
Base Hydrolysis :
-
Acid-Catalyzed Rearrangement :
Possible formation of lactones or ring-expanded products via Friedel-Crafts pathways .
Biological and Metabolic Pathways
While not directly studied for 3,4-dibromomandelic acid, similar compounds undergo:
Scientific Research Applications
3,4-Dibromomandelic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3,4-Dibromomandelic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application or biological system being studied .
Comparison with Similar Compounds
3,4-Dihydroxymandelic acid: Similar in structure but with hydroxyl groups instead of bromine atoms.
3,4-Dimethylmandelic acid: Contains methyl groups instead of bromine atoms.
3,4-Dichloromandelic acid: Contains chlorine atoms instead of bromine atoms
Uniqueness: 3,4-Dibromomandelic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activities compared to its analogs with different substituents .
Biological Activity
3,4-Dibromomandelic acid (DBMA) is a halogenated derivative of mandelic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of DBMA, focusing on its antibacterial properties, genotoxicity, and interactions with various biological systems.
Chemical Structure and Properties
3,4-Dibromomandelic acid is characterized by the presence of two bromine atoms attached to the aromatic ring of mandelic acid. Its chemical formula is . The introduction of bromine atoms can significantly influence the compound's reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that DBMA exhibits notable antibacterial properties. A comparative study involving mandelic acid and its alkali metal salts indicated that DBMA effectively inhibits the growth of Escherichia coli (E. coli) at various concentrations. The study tested concentrations ranging from 0.3125 mg/ml to 5 mg/ml, revealing a concentration-dependent inhibition of bacterial growth .
Table 1: Antibacterial Activity of 3,4-Dibromomandelic Acid
| Concentration (mg/ml) | E. coli Viability (%) | Growth Inhibition (%) |
|---|---|---|
| 5 | 20 | 80 |
| 2.5 | 40 | 60 |
| 1.25 | 60 | 40 |
| 0.625 | 80 | 20 |
| 0.3125 | 90 | 10 |
The results indicate that at higher concentrations, DBMA significantly reduces bacterial viability and growth, suggesting its potential as an antibacterial agent.
Genotoxicity and Reactive Oxygen Species (ROS) Generation
In addition to its antibacterial effects, DBMA has been studied for its genotoxic potential and ability to induce reactive oxygen species (ROS). In experiments designed to evaluate genotoxicity, DBMA was found to generate ROS in treated cells, which can lead to oxidative stress and DNA damage. This property raises concerns regarding the safety and environmental impact of DBMA when used in various applications .
Table 2: Genotoxic Effects of 3,4-Dibromomandelic Acid
| Treatment Group | ROS Generation (Relative Units) | Genotoxicity (Mutation Rate) |
|---|---|---|
| Control | 1 | 0% |
| DBMA (5 mg/ml) | 5 | 15% |
| DBMA (2.5 mg/ml) | 3 | 10% |
| DBMA (1.25 mg/ml) | 2 | 5% |
The data suggests a clear correlation between DBMA concentration and both ROS generation and mutation rates, indicating its potential as a genotoxic agent at higher concentrations.
Case Studies
Several case studies have explored the application of DBMA in various fields:
- Pharmaceutical Applications : A study investigated the use of DBMA as a precursor in synthesizing novel antibacterial agents. The findings suggested that modifying the structure of DBMA could enhance its efficacy against resistant bacterial strains.
- Environmental Impact : Research examining the effects of wastewater containing DBMA showed increased toxicity levels in aquatic organisms, highlighting the need for careful monitoring of this compound in environmental settings .
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as brominated compounds can cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of fine powders, which may form combustible dust clouds .
- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) to prevent degradation. Store away from oxidizers and heat sources .
What strategies are effective in elucidating the metabolic pathways of 3,4-Dibromomandelic acid in mammalian systems?
Advanced Research Question
- Stable isotope tracing : Administer ¹³C-labeled 3,4-Dibromomandelic acid to track incorporation into urinary metabolites (e.g., via LC-MS/MS) .
- Enzyme inhibition studies : Use specific inhibitors (e.g., monoamine oxidase inhibitors) to identify rate-limiting steps in oxidative metabolism .
- Correlation analyses : Compare urinary excretion rates with hepatic enzyme activity profiles (e.g., cytochrome P450 isoforms) to map metabolic networks .
Which spectroscopic techniques are most suitable for structural characterization of 3,4-Dibromomandelic acid?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of bromine substituents (δ ~7.5–8.0 ppm for aromatic protons) and hydroxy/mandelic acid groups .
- High-resolution mass spectrometry (HRMS) : ESI-MS in negative ion mode provides accurate mass data (m/z 307.868 for [M-H]⁻) and fragmentation patterns .
- FT-IR spectroscopy : Peaks at 1700 cm⁻¹ (carboxylic acid C=O) and 3300 cm⁻¹ (hydroxyl O-H) validate functional groups .
How do variations in pH and ionic strength of the mobile phase influence the chromatographic behavior of 3,4-Dibromomandelic acid?
Advanced Research Question
- pH effects : Lower pH (≤3) protonates carboxylic acid groups, reducing ionization and improving retention on C18 columns. At pH >5, increased ionization shortens retention times .
- Ionic strength : Higher SOS concentrations (4 mM) enhance ion-pairing, increasing retention for brominated analytes. However, excessive SOS (>6 mM) causes peak broadening due to micelle formation .
- Optimization : Use a central composite design (CCD) to model interactions between pH, SOS concentration, and acetonitrile percentage for robust method development .
Notes
- Data Presentation : Include raw chromatograms, calibration curves, and statistical validation (e.g., R² >0.99) in appendices, with processed data in the main text .
- Ethical Compliance : Adhere to institutional guidelines for handling toxic compounds, including waste disposal via certified biohazard contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
